1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene rings connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzene with ethane-1,2-diyl dichloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-110°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of methoxy and tert-butyl groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-hydroxybenzene): Similar structure but with hydroxy groups instead of methoxy groups.
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-chlorobenzene): Contains chlorobenzene rings instead of methoxybenzene rings.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to similar compounds with different substituents .
Properties
CAS No. |
65276-11-1 |
---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[2-(5-tert-butyl-2-methoxyphenyl)ethyl]-1-methoxybenzene |
InChI |
InChI=1S/C24H34O2/c1-23(2,3)19-11-13-21(25-7)17(15-19)9-10-18-16-20(24(4,5)6)12-14-22(18)26-8/h11-16H,9-10H2,1-8H3 |
InChI Key |
JZIQQEUMFFEVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CCC2=C(C=CC(=C2)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.